4-Hydroxy Propofol 4-Hydroxy Propofol 4-hydroxypropofol is a hydroquinone that is propofol which is substituted by a hydroxy group at position 4. It is a metabolite of the short acting anaesthetic drug, propofol. It has a role as a drug metabolite. It derives from a propofol.
4-Hydroxypropofol belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 4-Hydroxypropofol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Hydroxypropofol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Brand Name: Vulcanchem
CAS No.: 1988-10-9
VCID: VC20836823
InChI: InChI=1S/C12H18O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,13-14H,1-4H3
SMILES: CC(C)C1=CC(=CC(=C1O)C(C)C)O
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

4-Hydroxy Propofol

CAS No.: 1988-10-9

Cat. No.: VC20836823

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy Propofol - 1988-10-9

Specification

Description 4-hydroxypropofol is a hydroquinone that is propofol which is substituted by a hydroxy group at position 4. It is a metabolite of the short acting anaesthetic drug, propofol. It has a role as a drug metabolite. It derives from a propofol.
4-Hydroxypropofol belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 4-Hydroxypropofol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Hydroxypropofol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
CAS No. 1988-10-9
Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
IUPAC Name 2,6-di(propan-2-yl)benzene-1,4-diol
Standard InChI InChI=1S/C12H18O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,13-14H,1-4H3
Standard InChI Key UFWIJKBKROBWTG-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=CC(=C1O)C(C)C)O
Canonical SMILES CC(C)C1=CC(=CC(=C1O)C(C)C)O

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